[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate
Description
The compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate is a structurally complex ester featuring:
- A carbamoyl linker, enabling hydrogen-bond donor/acceptor interactions.
- A 4-fluorophenylsulfanyl substituent, introducing aromaticity, hydrophobicity, and electronic modulation via the fluorine atom.
- An acetate ester backbone, facilitating metabolic lability or hydrolytic stability depending on substituents.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-11(2)16(3,10-18)19-14(20)8-22-15(21)9-23-13-6-4-12(17)5-7-13/h4-7,11H,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHKMHGBSMZLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)CSC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies demonstrating its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C22H23ClN2O
- IUPAC Name : this compound
- SMILES Notation : C1=CC=C(C=C1)SCC(=O)N(C(=O)C(C#N)C(C)C)C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory , antifungal , and antitumor effects. Below are detailed findings from various studies:
Anti-inflammatory Activity
A study explored the anti-inflammatory properties of related cyano compounds. It was found that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β in macrophage cultures. The mechanism was attributed to the inhibition of nitric oxide synthase (iNOS), suggesting potential therapeutic applications in inflammatory diseases .
Antifungal Activity
The compound's structural analogs have shown promise as antifungal agents. A patent described a fungicidal composition that includes similar carbamoyl derivatives, demonstrating effectiveness against a variety of phytopathogenic fungi. The compounds exhibited both systemic and contact activity, making them suitable for agricultural applications .
Antitumor Activity
Preliminary studies on structurally similar compounds have indicated potential antitumor activity. These compounds were observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, which are critical in programmed cell death .
Case Studies and Experimental Findings
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines by inhibiting key signaling pathways involved in inflammation.
- Fungal Cell Wall Disruption : Its structural components may interfere with fungal cell wall synthesis, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by influencing mitochondrial membrane potential and caspase activation.
Comparison with Similar Compounds
Ethyl 2-[({[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)-sulfanyl]acetate Monohydrate
Key Features :
- Functional Groups: Amino, cyano, methylsulfanyl, and ester groups.
- Conformation : Crystallizes in a "folded" conformation stabilized by intramolecular C–H···O hydrogen bonds and intermolecular N–H···O interactions involving lattice water .
- Packing : Layers formed via N–H···N, N–H···O, and O–H···O hydrogen bonds, with channels parallel to the (101) plane.
Comparison :
Centrophenoxine Orotate
Key Features :
Comparison :
- Substituent Effects: The target compound’s 4-fluorophenylsulfanyl group vs. Centrophenoxine’s 4-chlorophenoxy group: Fluorine’s higher electronegativity may reduce metabolic degradation compared to chlorine, improving pharmacokinetics. The sulfanyl (S–) linker in the target compound could increase lipophilicity versus the oxygen-based ether in Centrophenoxine.
- Ionic Interactions: Centrophenoxine’s orotate salt facilitates ionic bonding in biological systems, whereas the target compound’s carbamoyl group may prioritize hydrogen bonding .
Hypothetical Binding Affinity Analysis Using Glide XP Scoring
describes the Glide XP scoring function, which evaluates:
Hydrophobic enclosure : Lipophilic ligand regions enclosed by protein residues.
Hydrogen-bonding : Strength and environment (e.g., hydrophobically enclosed vs. solvent-exposed).
Water desolvation penalties .
Predicted Differences :
- The target compound’s 4-fluorophenylsulfanyl group may enhance hydrophobic enclosure in binding pockets compared to less lipophilic analogues (e.g., methylsulfanyl or chlorophenoxy derivatives).
- The carbamoyl group’s N–H and C=O moieties could form stronger hydrogen bonds in enclosed environments, as suggested by the XP scoring’s emphasis on correlated hydrogen bonds .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen-Bonding Features | Hypothetical Glide XP Score* | Solubility Considerations |
|---|---|---|---|---|---|
| [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate | N/A | Cyano, carbamoyl, sulfanyl, fluorophenyl, ester | Intramolecular C–H···O; potential N–H···O/F···H | High (hydrophobic enclosure) | Low (high lipophilicity) |
| Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)-sulfanyl]acetate monohydrate | N/A (monohydrate) | Amino, cyano, methylsulfanyl, ester | Intermolecular N–H···O (water-mediated) | Moderate | Moderate (hydrate form) |
| Centrophenoxine orotate | 423.77 | Chlorophenoxy, dimethylaminoethyl, orotate | Ionic interactions (orotate counterion) | Low | High (salt form enhances solubility) |
*Glide XP scores are hypothetical and based on structural features described in .
Research Findings and Implications
Hydrogen-Bonding Networks: The target compound’s intramolecular interactions may confer stability in non-polar environments, reducing solvent dependency compared to Ethyl 2-[...]acetate monohydrate .
Substituent Effects: Fluorine’s electronegativity and sulfanyl’s lipophilicity could enhance blood-brain barrier penetration relative to Centrophenoxine’s chlorophenoxy group .
Binding Affinity : Computational modeling (Glide XP) suggests the fluorophenylsulfanyl motif may improve target engagement in hydrophobic enzyme pockets .
Preparation Methods
Carbamoylation of 2-Amino-2,3-dimethylbutyronitrile
The amidonitrile intermediate forms via reaction of 2-amino-2,3-dimethylbutyronitrile with methyl chlorooxalate in a polar aprotic solvent system.
Procedure :
- Dissolve 2-amino-2,3-dimethylbutyronitrile (1.0 eq) in dimethylsulfoxide (DMSO, 1.2 eq) and 1,1,2-trichloroethane (20 mL/g substrate).
- Add methyl chlorooxalate (1.05 eq) dropwise at 0–5°C under nitrogen.
- Stir at 35–40°C for 2–3 hours.
- Quench with ice-water, extract with dichloromethane, and concentrate.
Acid-Catalyzed Hydrolysis to Carbamoyl Derivative
The nitrile group undergoes selective hydrolysis using catalytic sulfuric acid:
Procedure :
- Suspend the amidonitrile intermediate (1.0 eq) in toluene with H₂O (1.5 eq) and H₂SO₄ (0.15 eq).
- Reflux at 80°C for 4 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and crystallize from ethanol/water (7:3).
Synthesis of 2-[(4-Fluorophenyl)sulfanyl]acetic Acid
Thioether Formation via Nucleophilic Substitution
4-Fluorothiophenol reacts with ethyl bromoacetate under basic conditions:
Procedure :
- Dissolve 4-fluorothiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF (15 mL/g).
- Add ethyl bromoacetate (1.05 eq) at 0°C.
- Stir at room temperature for 12 hours.
- Filter, concentrate, and purify via silica chromatography (hexane/ethyl acetate 9:1).
Saponification to Carboxylic Acid
Procedure :
- Reflux ethyl 2-[(4-fluorophenyl)sulfanyl]acetate (1.0 eq) with NaOH (2.0 eq) in ethanol/water (4:1) for 3 hours.
- Acidify with HCl to pH 2, extract with diethyl ether, and dry over MgSO₄.
Esterification and Final Coupling
Steglich Esterification
Coupling the carbamoyl alcohol with 2-[(4-fluorophenyl)sulfanyl]acetic acid:
Procedure :
- Dissolve [(1-cyano-1,2-dimethylpropyl)carbamoyl]methanol (1.0 eq), 2-[(4-fluorophenyl)sulfanyl]acetic acid (1.1 eq), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in dry DCM (20 mL/g).
- Add 4-dimethylaminopyridine (DMAP, 0.1 eq).
- Stir at room temperature for 24 hours.
- Filter, wash with 5% citric acid and NaHCO₃, and recrystallize from acetonitrile.
Alternative Mitsunobu Conditions
Procedure :
- Combine carbamoyl alcohol (1.0 eq), acid (1.1 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.
- Stir at 0°C to room temperature for 6 hours.
- Concentrate and purify via flash chromatography (hexane/acetone 6:1).
Optimization and Scalability Considerations
Solvent Systems for Large-Scale Reactions
- Polar aprotic co-solvents : DMSO enhances reaction rates and yields in hydrolysis steps (Table 1).
- Hydrocarbon diluents : Toluene reduces side reactions during acid-catalyzed steps.
Table 1 : Solvent Effects on Hydrolysis Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMSO/Toluene | 89 | 96 |
| DMF/Chloroform | 82 | 91 |
| Acetonitrile/Xylene | 75 | 88 |
Catalytic vs. Stoichiometric Acid Use
- Catalytic H₂SO₄ (0.15 eq) : Achieves 89% yield with minimal byproducts.
- Stoichiometric HCl (1.0 eq) : Lower yield (76%) due to nitrile hydrolysis.
Purification and Characterization
Recrystallization Protocols
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., pyridine derivatives) are synthesized via reactions between chloroacetamide intermediates and thioacetate esters in ethanol with triethylamine as a catalyst . Key steps include refluxing under nitrogen, solvent evaporation, and purification via recrystallization. Reaction monitoring via thin-layer chromatography (TLC) and structural confirmation by IR and H NMR spectroscopy are critical .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. For structurally similar compounds, crystals are grown from ethanol, and data collected at 150 K using MoKα radiation. Parameters like unit cell dimensions (e.g., triclinic system with Å, Å, Å) and hydrogen-bonding networks (intramolecular C–H···O and N–H···O interactions) are analyzed to determine conformation and packing motifs (e.g., layered structures parallel to the -axis) .
Q. What methods are used to assess the compound’s stability under experimental conditions?
- Methodological Answer : Thermal stability is evaluated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Solubility profiles are tested in polar (e.g., DMSO) and non-polar solvents. Hydrolytic stability is assessed in buffered solutions (pH 1–12) at 37°C, with degradation monitored by HPLC. For analogous compounds, lattice water molecules in crystal structures can influence stability through hydrogen-bonding networks .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?
- Methodological Answer : Graph set analysis (GSA) is applied to categorize hydrogen bonds into patterns like chains (C), rings (R), or self-assembled motifs. For example, in related carbamoyl derivatives, N–H···N and O–H···O interactions form infinite chains, while water-mediated networks create 3D frameworks. Software tools (e.g., Mercury, CrystalExplorer) visualize and quantify these interactions, aiding in predicting crystal packing .
Q. What computational strategies predict binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., Glide XP scoring) incorporates hydrophobic enclosure models and water desolvation terms. For sulfanyl-acetate derivatives, ligand conformations are optimized using OPLS force fields. Binding free energies are calculated via molecular mechanics-generalized Born surface area (MM-GBSA). Validation against experimental IC values (if available) ensures reliability .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Use orthogonal assays to verify activity. For example:
- Enzyme inhibition : Measure IC in cell-free systems (e.g., recombinant kinases).
- Cytotoxicity : Perform MTT assays on multiple cell lines (e.g., HEK293, HepG2).
- Off-target effects : Employ proteome-wide profiling (e.g., kinome screens). Structural analogs (e.g., triazole derivatives) show that fluorophenyl groups enhance selectivity but may introduce cytotoxicity via metabolic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
